3-amino-4,6-dimethyl-N-(quinolin-8-yl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-amino-4,6-dimethyl-N-(quinolin-8-yl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a quinoline moiety attached to a thienopyridine core
Mechanism of Action
Target of Action
The compound contains a quinoline moiety, which is a common structural feature in many biologically active molecules . Quinoline derivatives have been used in drug research and development due to their interesting pharmaceutical and biological activities . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Quinoline derivatives can interact with various targets in different ways, including binding to receptors, inhibiting enzymes, or interacting with DNA . The exact mode of action for this compound would need to be determined through experimental studies.
Biochemical Pathways
Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Quinoline derivatives can affect a wide range of pathways depending on their specific targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and can vary widely among different compounds. Quinoline derivatives can have diverse pharmacokinetic properties . Specific ADME properties for this compound would need to be determined experimentally.
Result of Action
The molecular and cellular effects of the compound would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cell signaling to effects on cell growth or survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4,6-dimethyl-N-(quinolin-8-yl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thienopyridine core, followed by the introduction of the quinoline moiety through a series of coupling reactions. The amino and carboxamide groups are then introduced via nucleophilic substitution and amidation reactions, respectively. The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-amino-4,6-dimethyl-N-(quinolin-8-yl)thieno[2,3-b]pyridine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the thienopyridine core
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted thienopyridines, quinoline derivatives, and their respective oxidized or reduced forms. These products can exhibit different chemical and biological properties, making them valuable for further research and applications .
Scientific Research Applications
3-amino-4,6-dimethyl-N-(quinolin-8-yl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: Used in the development of new materials with specific electronic and optical properties .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds like 4-hydroxy-2-quinolones and quinolinyl-pyrazoles share structural similarities and exhibit similar biological activities.
Thienopyridine derivatives: Compounds such as clopidogrel and prasugrel, which are used as antiplatelet agents, share the thienopyridine core structure .
Uniqueness
3-amino-4,6-dimethyl-N-(quinolin-8-yl)thieno[2,3-b]pyridine-2-carboxamide is unique due to the combination of its functional groups and the presence of both quinoline and thienopyridine moieties.
Properties
IUPAC Name |
3-amino-4,6-dimethyl-N-quinolin-8-ylthieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c1-10-9-11(2)22-19-14(10)15(20)17(25-19)18(24)23-13-7-3-5-12-6-4-8-21-16(12)13/h3-9H,20H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXXWISWBNPJKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=CC=CC4=C3N=CC=C4)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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